![molecular formula C16H20N4O2 B7356911 (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7356911.png)
(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with the target enzyme, resulting in inhibition of its activity. For example, this compound binds to the active site of DPP-4, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion and glucose uptake. Similarly, it binds to GSK-3β, inhibiting its activity and leading to decreased tau phosphorylation, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target enzyme and the disease being treated. For example, inhibition of DPP-4 leads to increased insulin secretion and glucose uptake, which can improve glycemic control in diabetes. Inhibition of GSK-3β can lead to decreased tau phosphorylation, which may slow the progression of Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, its synthesis method is relatively straightforward and can be scaled up for larger quantities. However, one limitation is its potential toxicity, which requires careful handling and testing in animal models before human trials can be conducted.
Zukünftige Richtungen
There are several future directions for research on (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide. One area of interest is its potential applications in cancer therapy, as it has been shown to exhibit anti-tumor properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential target enzymes. Finally, its potential toxicity and safety profile need to be further investigated to determine its suitability for human trials.
Synthesemethoden
The synthesis of (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide involves the reaction of 4-oxo-3H-quinazoline-2-carboxylic acid with (S)-4-methyl-1-pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, this compound has been investigated for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10-8-20(9-12(10)15(17)21)7-6-14-18-13-5-3-2-4-11(13)16(22)19-14/h2-5,10,12H,6-9H2,1H3,(H2,17,21)(H,18,19,22)/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQKXCFZDXEEK-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.